3,4-Difluoroanisole: A Technical Guide for Researchers
3,4-Difluoroanisole: A Technical Guide for Researchers
CAS Number: 115144-40-6
This technical guide provides an in-depth overview of 3,4-Difluoroanisole, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical and Physical Properties
3,4-Difluoroanisole is a colorless to nearly colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115144-40-6 | |
| Molecular Formula | C₇H₆F₂O | |
| Molecular Weight | 144.12 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.24 g/mL | |
| Refractive Index (n20D) | 1.47 | |
| Boiling Point | 120 °C (at reduced pressure) | |
| Purity | ≥ 97% (GC) |
Spectroscopic Data
While detailed spectral data is often proprietary, the following provides a general overview of the expected spectroscopic characteristics of 3,4-Difluoroanisole.
| Spectroscopy | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons and the aromatic protons, with coupling patterns influenced by the fluorine substituents. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the methoxy carbon and the aromatic carbons, with the carbon signals being split by the attached fluorine atoms (C-F coupling). |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and methyl groups, and strong absorptions corresponding to the C-F bonds. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3,4-Difluoroanisole, along with fragmentation patterns typical of an anisole derivative. |
Safety and Handling
3,4-Difluoroanisole is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements:
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H226: Flammable liquid and vapor.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and open flames.
Experimental Protocols
Synthesis of 3,4-Difluoroanisole
A common method for the synthesis of 3,4-Difluoroanisole is through the Williamson ether synthesis, reacting 3,4-difluorophenol with a methylating agent.
Materials:
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3,4-Difluorophenol
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Methyl iodide
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Potassium carbonate
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Acetonitrile
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Dichloromethane
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Water
Procedure:
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Dissolve 50g of 3,4-difluorophenol in 500ml of acetonitrile in a suitable reaction vessel.
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Add 69g of potassium carbonate to the solution.
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Slowly add 32ml of methyl iodide to the reaction mixture.
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction for completion using thin-layer chromatography (TLC).
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Once the reaction is complete, pour the reaction mixture into 500ml of water and stir thoroughly.
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Separate the organic phase.
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Wash the aqueous phase with 100ml of dichloromethane.
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Combine the organic phases and wash with 300ml of water.
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Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Remove the solvent via distillation.
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Purify the crude product by vacuum distillation to yield 3,4-Difluoroanisole as a colorless, transparent liquid.
Applications in Synthesis
3,4-Difluoroanisole is a valuable building block in organic synthesis, particularly for the introduction of the 3,4-difluorophenyl moiety into target molecules. One notable application is in the preparation of substituted benzaldehydes, which are precursors to various pharmaceuticals.
Preparation of 2,3-Difluoro-6-methoxybenzaldehyde
Materials:
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3,4-Difluoroanisole
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Anhydrous magnesium chloride
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n-Butyl lithium
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Dimethylformamide (DMF)
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Tetrahydrofuran (THF), freshly distilled
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Citric acid
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Ethyl acetate
Procedure:
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To a solution of 3,4-Difluoroanisole in freshly distilled tetrahydrofuran, add anhydrous magnesium chloride and stir the mixture overnight at room temperature.
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Cool the reaction mixture to -65°C.
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Slowly add n-butyl lithium to the cooled mixture and allow the reaction to proceed for 1 hour at -65°C.
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Add dimethylformamide at -65°C and maintain this temperature for 1 hour.
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Gradually warm the reaction to 0°C and stir for an additional hour.
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Monitor the reaction for completion using TLC.
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Quench the reaction by slowly adding a solution of citric acid at 0°C.
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Transfer the mixture to a separatory funnel and collect the organic phase.
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Extract the aqueous phase twice with ethyl acetate.
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Combine the organic phases, dry over a suitable drying agent, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information directly implicating 3,4-Difluoroanisole in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic intermediate used to construct more complex, biologically active molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and binding affinity, but 3,4-Difluoroanisole itself is not typically the final active pharmaceutical ingredient.
Visualizations
Caption: Synthesis of 3,4-Difluoroanisole.
Caption: Synthetic utility of 3,4-Difluoroanisole.
